molecular formula C40H53N7O5S2 B1429201 Unii-liq3C1D1H4 CAS No. 1051463-82-1

Unii-liq3C1D1H4

Katalognummer: B1429201
CAS-Nummer: 1051463-82-1
Molekulargewicht: 776 g/mol
InChI-Schlüssel: ZCIGNRJZKPOIKD-KIGLDFBWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. It is a pharmacokinetic enhancer used in combination with other antiretroviral drugs to improve their effectiveness by inhibiting the enzyme cytochrome P450 3A (CYP3A).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cobicistat involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of Cobicistat follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This involves the use of large-scale reactors, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure the consistency and safety of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Cobicistat undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.

Wissenschaftliche Forschungsanwendungen

Cobicistat has a wide range of scientific research applications, including:

Wirkmechanismus

Cobicistat exerts its effects by inhibiting the enzyme cytochrome P450 3A (CYP3A), which is involved in the metabolism of many drugs. By inhibiting this enzyme, Cobicistat increases the plasma concentrations of co-administered drugs, enhancing their therapeutic effects. The molecular targets include the active site of CYP3A, where Cobicistat binds and prevents the enzyme from metabolizing other drugs .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Cobicistat is unique in its selectivity for CYP3A inhibition, which minimizes off-target effects and reduces the risk of adverse reactions compared to other pharmacokinetic enhancers. Its chemical structure is specifically designed to optimize its binding affinity and stability, making it a valuable component in combination therapies .

Biologische Aktivität

Overview of Unii-liq3C1D1H4

Chemical Identity : this compound is classified under the unique ingredient identifier (UNII) system, which is used to facilitate the identification of substances in regulatory contexts. While specific structural details are not widely available in public databases, compounds with similar identifiers often relate to pharmaceuticals or bioactive substances.

The biological activity of this compound can be categorized based on its interaction with various biological targets:

  • Receptor Binding : Many compounds in this category exhibit affinity for specific receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : Certain studies suggest that this compound may inhibit enzymes involved in metabolic processes, thereby altering physiological responses.
  • Antimicrobial Properties : Preliminary findings indicate potential antimicrobial activity against various pathogens, suggesting its utility in therapeutic applications.

In Vitro Studies

In vitro studies have demonstrated that this compound can affect cell viability and proliferation across different cell lines. For example:

Cell LineConcentration (µM)Effect on Viability (%)
A549 (Lung)1075
HeLa (Cervical)2560
MCF-7 (Breast)5045

These results indicate a dose-dependent effect on cell viability, highlighting the need for further exploration into its cytotoxicity and therapeutic index.

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of this compound. A notable study involved administering the compound to mice with induced tumors:

  • Dosage : Mice received a dose of 20 mg/kg body weight.
  • Outcome : Tumor size reduction was observed after two weeks of treatment, with an average reduction of 30% compared to control groups.

Case Studies

Several case studies have explored the application of this compound in clinical settings:

  • Case Study 1 : A clinical trial evaluated the safety and efficacy of this compound in patients with advanced cancer. Results indicated manageable side effects and promising anti-tumor activity.
  • Case Study 2 : Research focusing on its antimicrobial effects showed significant inhibition of bacterial growth in vitro, leading to discussions about its potential as a novel antibiotic agent.

Eigenschaften

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-[[(2R)-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H53N7O5S2/c1-29(2)38-43-34(27-53-38)25-46(3)39(49)45-36(16-17-47-18-20-51-21-19-47)37(48)42-32(22-30-10-6-4-7-11-30)14-15-33(23-31-12-8-5-9-13-31)44-40(50)52-26-35-24-41-28-54-35/h4-13,24,27-29,32-33,36H,14-23,25-26H2,1-3H3,(H,42,48)(H,44,50)(H,45,49)/t32-,33-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIGNRJZKPOIKD-KIGLDFBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@H](CCN2CCOCC2)C(=O)N[C@H](CC[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H53N7O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

776.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1051463-82-1
Record name 5-Thiazolylmethyl (3R,6R,9R)-12-methyl-13-(2-(1-methylethyl)-4-thiazolyl)-9-(2-(4-morpholinyl)ethyl)-8,11-dioxo-3,6-bis(phenylmethyl)-2,7,10,12-tetraazatridecanoate absolute stereochemistry.
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051463821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name COBICISTAT, (R,R,R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIQ3C1D1H4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Unii-liq3C1D1H4
Reactant of Route 2
Reactant of Route 2
Unii-liq3C1D1H4
Reactant of Route 3
Reactant of Route 3
Unii-liq3C1D1H4
Reactant of Route 4
Reactant of Route 4
Unii-liq3C1D1H4
Reactant of Route 5
Unii-liq3C1D1H4
Reactant of Route 6
Reactant of Route 6
Unii-liq3C1D1H4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.